molecular formula C13H22ClN3O B2986810 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1333968-04-9

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2986810
CAS No.: 1333968-04-9
M. Wt: 271.79
InChI Key: IFAHDMVXWBCXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound features a dihydropyrimidinone core, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the dihydropyrimidinone core. This can be achieved using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Amination: The introduction of the aminocyclohexyl group is achieved through a nucleophilic substitution reaction. This step requires the use of an appropriate aminating agent, such as ammonia or an amine derivative, under controlled conditions.

    Propylation: The propyl group is introduced via an alkylation reaction, typically using a propyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclohexyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the dihydropyrimidinone core, potentially converting it to a tetrahydropyrimidinone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of tetrahydropyrimidinone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride
  • 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride
  • 2-(1-Aminocyclohexyl)-6-butyl-3,4-dihydropyrimidin-4-one hydrochloride

Comparison:

  • Uniqueness: The propyl group in 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one hydrochloride provides distinct steric and electronic properties compared to its methyl, ethyl, and butyl analogs. This can influence its reactivity, biological activity, and overall chemical behavior.
  • Applications: While similar compounds may share some applications, the specific structure of this compound may offer unique advantages in certain contexts, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-aminocyclohexyl)-4-propyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-2-6-10-9-11(17)16-12(15-10)13(14)7-4-3-5-8-13;/h9H,2-8,14H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAHDMVXWBCXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C2(CCCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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